molecular formula C7H6N2O2S B3178732 Ethyl 2-cyanothiazole-4-carboxylate CAS No. 73956-19-1

Ethyl 2-cyanothiazole-4-carboxylate

Cat. No. B3178732
CAS RN: 73956-19-1
M. Wt: 182.2 g/mol
InChI Key: VHLBZJZBQKFRBZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyanothiazole-4-carboxylate is a chemical compound with the formula C7H6N2O2S . It is a solid substance .


Synthesis Analysis

The synthesis of Ethyl 2-cyanothiazole-4-carboxylate and its analogues has been described in several studies . For instance, one study describes the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . The reaction mixture was stirred and refluxed for 12 hours, and the progress of the reaction was monitored by TLC .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyanothiazole-4-carboxylate is represented by the InChI code 1S/C7H6N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3 . The molecular weight of the compound is 182.2 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-cyanothiazole-4-carboxylate have been studied . For instance, one study describes the reaction mechanism that includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide .


Physical And Chemical Properties Analysis

Ethyl 2-cyanothiazole-4-carboxylate is a solid substance . It has a boiling point of 300.3±34.0 C at 760 mmHg . The compound is stored at a temperature of 4C, under nitrogen .

Scientific Research Applications

1. Antimicrobial Applications

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group similar to Ethyl 2-cyanothiazole-4-carboxylate, has been shown to possess antimicrobial activities. Modified derivatives of this compound have been synthesized and tested against various strains of bacteria and fungi. These derivatives have demonstrated significant antimicrobial properties, indicating the potential of Ethyl 2-cyanothiazole-4-carboxylate in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

2. Chemical Synthesis and Modifications

Ethyl 2-cyanothiazole-4-carboxylate has been utilized in various synthetic pathways. For example, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, has been used as a precursor to produce various analogs through Michael-like addition reactions. This showcases the versatility of Ethyl 2-cyanothiazole-4-carboxylate in synthetic organic chemistry (Boy & Guernon, 2005).

3. Fluorescent Probes for Biothiols Detection

Ethyl 2-cyanothiazole-4-carboxylate derivatives have been developed as fluorescent probes for the detection of biothiols, such as cysteine, homocysteine, and glutathione. These probes offer rapid, sensitive, and selective detection, which is crucial for understanding cellular functions and have potential applications in analytical chemistry and diagnostics (Wang et al., 2017).

4. Photophysical Properties and Singlet Oxygen Activation

Ethyl 2-cyanothiazole-4-carboxylate derivatives have been studied for their photophysical properties. Research has shown that these compounds can be utilized as sensitizers in photo-oxidation processes, highlighting their potential in photochemical applications. The ability to activate singlet oxygen makes these derivatives interesting candidates for further photophysical studies (Amati et al., 2010).

5. Synthesis of Chiral Compounds

Ethyl 2-cyanothiazole-4-carboxylate has been used in the synthesis of chiral compounds. For instance, ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, has been employed in the synthesis of 2-aminoalkyloxazole-4-carboxylate esters. These chiral compounds are of interest due to their potential applications in pharmaceutical and synthetic organic chemistry (Cox, Prager, & Svensson, 2003).

Mechanism of Action

While the specific mechanism of action for Ethyl 2-cyanothiazole-4-carboxylate is not directly mentioned, compounds with similar structures have been studied for their biological activities . For example, 2-aminothiazoles have been found to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-cyanothiazole-4-carboxylate is not directly available, it’s important to handle all chemical substances with care and take necessary precautions .

Future Directions

The future directions for the study of Ethyl 2-cyanothiazole-4-carboxylate and its analogues are promising . Given their diverse therapeutic roles, these compounds could be further explored for their potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl 2-cyano-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBZJZBQKFRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanothiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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